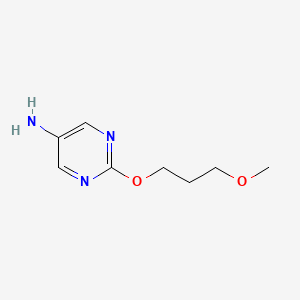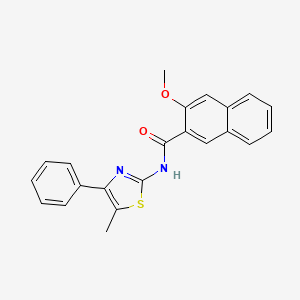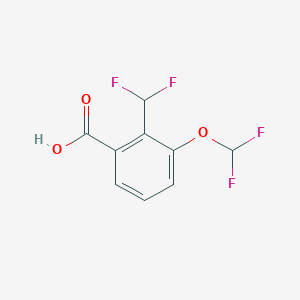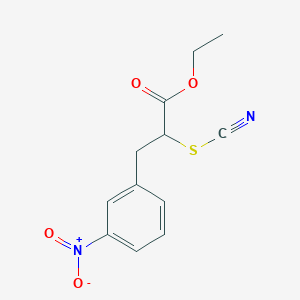![molecular formula C9H8F3N3S B2636217 [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea](/img/structure/B2636217.png)
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoromethyl)benzaldehyde thiosemicarbazone is a chemical compound that combines the structural features of 3-(trifluoromethyl)benzaldehyde and thiosemicarbazone. This compound is of interest due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties . The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)benzaldehyde thiosemicarbazone typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-(trifluoromethyl)benzaldehyde thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)benzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, showing cytotoxic effects against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)benzaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells . The compound may also inhibit specific enzymes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde thiosemicarbazone: Lacks the trifluoromethyl group, resulting in different biological activities.
4-(trifluoromethyl)benzaldehyde thiosemicarbazone: Similar structure but with the trifluoromethyl group at the para position, which may affect its reactivity and biological activity.
Thiochromanone thiosemicarbazone: Contains a different core structure, leading to distinct biological properties.
Uniqueness
3-(trifluoromethyl)benzaldehyde thiosemicarbazone is unique due to the presence of the trifluoromethyl group at the meta position, which enhances its chemical stability and biological activity compared to other thiosemicarbazone derivatives .
Properties
IUPAC Name |
[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3S/c10-9(11,12)7-3-1-2-6(4-7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMOASDCOFPTD-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)

![N-[(4-Cyclopropylphenyl)methyl]prop-2-enamide](/img/structure/B2636142.png)
![N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide](/img/structure/B2636144.png)
![N-(4-bromophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2636145.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)

![ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate](/img/structure/B2636152.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2636154.png)
![1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one](/img/structure/B2636156.png)
